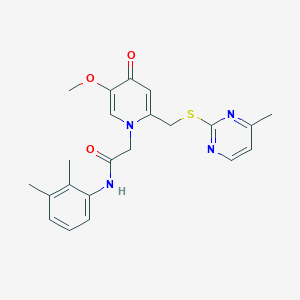

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-6-5-7-18(16(14)3)25-21(28)12-26-11-20(29-4)19(27)10-17(26)13-30-22-23-9-8-15(2)24-22/h5-11H,12-13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUCJMDXWWUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from diverse studies to elucidate its pharmacological properties, particularly focusing on its effects on aldose reductase (ALR2), antioxidant capabilities, and other relevant biological interactions.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 329.42 g/mol. Its structure features a dimethylphenyl group, a methoxy group, and a pyridinyl-thioether moiety, which contribute to its biological activity.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway that converts glucose into sorbitol, which can lead to diabetic complications when overactive. Inhibitors of ALR2 are of significant interest for managing diabetes and its associated complications.

- Inhibition Studies : Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit potent inhibitory effects on ALR2. For instance, related compounds have shown IC50 values ranging from to , indicating strong inhibition potential .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various chronic diseases.

- Radical Scavenging : Studies have demonstrated that related pyridinone derivatives exhibit significant radical scavenging activity, outperforming standard antioxidants like Trolox in certain assays . The hydroxyl groups within these compounds are believed to play a critical role in their antioxidant mechanisms.

Case Studies and Experimental Findings

- Diabetes Model : In vivo studies using diabetic models have shown that compounds with similar structures can significantly lower blood glucose levels, demonstrating their potential as therapeutic agents in diabetes management .

- Toxicity and Side Effects : While promising, it is essential to evaluate the toxicity profiles of these compounds. Preliminary assessments indicate that some derivatives exhibit low toxicity at therapeutic doses but require further investigation for long-term safety .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide may exhibit anticancer properties. The presence of the pyridine and pyrimidine moieties can enhance interactions with cellular targets involved in cancer proliferation and survival pathways. Studies have shown that modifications in these structures can lead to increased cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. The methoxy group and the acetamide moiety may facilitate interaction with neurotransmitter receptors or enzymes involved in neurochemical pathways, potentially leading to therapeutic effects in neurodegenerative diseases or mood disorders.

Potential Applications

Understanding the compound's inhibitory effects could lead to its application in treating diseases characterized by dysregulated enzyme activity, such as cancer and metabolic disorders.

Preliminary Findings

Initial investigations into the antibacterial properties of this compound suggest it may have efficacy against certain bacterial strains. The presence of functional groups known for their ability to interact with bacterial enzymes could enhance its antimicrobial activity.

Future Research Directions

Further research is warranted to explore its spectrum of activity against various pathogens and to understand the mechanism by which it exerts its antibacterial effects.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research on structurally related thioether compounds revealed their ability to inhibit protein kinase B (AKT), a key player in cancer cell survival signaling pathways. This suggests that N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide may possess similar inhibitory properties.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl) analog ()

- Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.

- Key Differences: Substituents: Chlorine atoms at positions 2 and 3 on the phenyl ring (vs. methyl groups in the target compound). Core Scaffold: Pyrimidinone (vs. pyridinone in the target compound).

- Properties :

- Melting Point: 230°C (indicative of higher crystallinity due to polar Cl substituents) .

- NMR Data: Distinct aromatic proton shifts (δ 7.82 ppm for H-4′, vs. unresolved signals in methyl-substituted analogs) .

- Bioactivity : Chlorinated aryl groups often enhance lipophilicity and membrane permeability but may reduce metabolic stability .

N-(4-phenoxyphenyl) analog ()

- Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide.

- Key Differences: Substituents: Phenoxy group at position 4 (vs. 2,3-dimethylphenyl). Electronic Effects: The phenoxy group introduces electron-withdrawing properties, altering π-π stacking interactions .

- Properties: Melting Point: 224°C (lower than the dichlorophenyl analog, suggesting reduced intermolecular forces). Bioactivity: Phenoxy groups may improve solubility in polar solvents compared to alkyl or halogen substituents .

Core Scaffold Modifications

Thieno[2,3-d]pyrimidinone Core ()

- Structure: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide.

- Key Differences: Core: Thienopyrimidinone fused ring (vs. pyridinone in the target compound). Substituents: Naphthyl group and furan moiety (vs. methylpyrimidinyl and methoxy groups).

- Properties :

Implications for Research and Development

- Target Compound Advantages: The 2,3-dimethylphenyl group may balance lipophilicity and metabolic stability better than chlorinated or phenoxy analogs .

- Limitations : Lack of experimental data (e.g., solubility, bioactivity) necessitates further characterization.

- Future Directions: Structural optimization could involve hybridizing the pyridinone core with substituents from to enhance binding affinity or pharmacokinetics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.